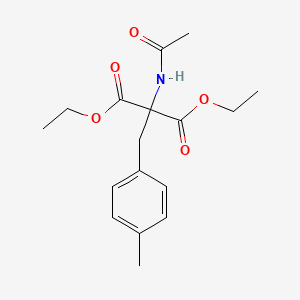

Diethyl acetamido(4-methylbenzyl)malonate

Descripción

Significance of Diethyl Acetamidomalonate as a Synthetic Building Block for Amino Acids

Diethyl acetamidomalonate is widely regarded as an achiral glycine (B1666218) equivalent, making it an essential precursor in the synthesis of α-amino acids. wikipedia.org Its chemical structure is uniquely suited for this role due to the presence of an acidic methylene (B1212753) group (-CH2-) positioned between two electron-withdrawing ester groups. This feature allows for easy deprotonation by a base, such as sodium ethoxide, to form a stable enolate ion. fiveable.mepearson.com

This enolate is a potent nucleophile that can readily react with alkyl halides in an SN2 reaction to introduce a side chain. libretexts.org In the case of Diethyl acetamido(4-methylbenzyl)malonate, the alkylating agent is 4-methylbenzyl halide. Subsequent hydrolysis of the ester and amide groups, followed by decarboxylation upon heating, yields the desired α-amino acid. wikipedia.orgfiveable.me This method, known as the acetamidomalonate synthesis, is a powerful extension of the malonic ester synthesis and is celebrated for its reliability and versatility in producing both natural and non-proteinogenic amino acids. wikipedia.org

Historical Context and Evolution of Malonate Synthesis Approaches

The use of malonic esters in organic synthesis dates back to the 19th century, where it was initially employed for the creation of substituted acetic acids. vaia.comstudysmarter.co.uk The core principle of the malonic ester synthesis lies in the reactivity of the α-carbon, which can be readily alkylated. wikipedia.orgperlego.com

The first reported synthesis of diethyl acetamidomalonate was by Cherchez in 1931. orgsyn.org However, early methods were often impractical due to the instability of intermediates like diethyl aminomalonate. orgsyn.org Significant advancements came with the development of more stable routes, such as the reduction of diethyl isonitrosomalonate followed by acetylation. wikipedia.orgorgsyn.org A common and effective laboratory preparation involves reacting diethyl malonate with sodium nitrite (B80452) in acetic acid to form diethyl isonitrosomalonate. This intermediate is then reduced with zinc dust in the presence of acetic anhydride (B1165640) to yield diethyl acetamidomalonate in good yields. orgsyn.orggoogle.com This evolution of synthetic methods has transformed malonate derivatives into indispensable tools for organic chemists.

Scope of Academic Research on Diethyl Acetamido(arylalkyl)malonates

Academic research into diethyl acetamido(arylalkyl)malonates, including the 4-methylbenzyl derivative, is driven by the need for novel amino acids. These non-natural amino acids are crucial for developing new pharmaceuticals, probes for studying biological systems, and advanced materials. researchgate.netbohrium.com

Diethyl acetamido(4-methylbenzyl)malonate serves as a direct precursor to 4-methylphenylalanine. Research in this area often focuses on optimizing the synthesis of such derivatives and exploring their incorporation into peptides and other complex molecules. Studies have demonstrated the synthesis of a range of fluorinated and chlorinated benzyl (B1604629) derivatives of diethyl acetamidomalonate, establishing spectral data and even confirming molecular structures through X-ray crystallography. This body of research highlights the compound's role in creating structurally diverse amino acids with tailored properties.

Properties of Key Compounds

Below are interactive data tables detailing the chemical properties of the central compounds discussed in this article.

Diethyl acetamido(4-methylbenzyl)malonate

| Property | Value |

| Molecular Formula | C₁₇H₂₃NO₅ |

| Molecular Weight | 321.37 g/mol |

| Appearance | Typically a solid |

| Solubility | Soluble in organic solvents |

Diethyl Acetamidomalonate (DEAM)

| Property | Value |

| CAS Number | 1068-90-2 |

| Molecular Formula | C₉H₁₅NO₅ nih.gov |

| Molecular Weight | 217.22 g/mol |

| Melting Point | 95-98 °C |

| Boiling Point | 185 °C at 20 mmHg |

| Appearance | White powder wikipedia.org |

| Solubility | Slightly soluble in water; Soluble in chloroform (B151607) and methanol (B129727) chemicalbook.com |

Structure

3D Structure

Propiedades

IUPAC Name |

diethyl 2-acetamido-2-[(4-methylphenyl)methyl]propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-5-22-15(20)17(18-13(4)19,16(21)23-6-2)11-14-9-7-12(3)8-10-14/h7-10H,5-6,11H2,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFIIMBBIHQYKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)C)(C(=O)OCC)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50281120 | |

| Record name | Diethyl acetamido[(4-methylphenyl)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82291-79-0 | |

| Record name | NSC20180 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl acetamido[(4-methylphenyl)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Stereochemical Control in Diethyl Acetamido 4 Methylbenzyl Malonate Chemistry

Fundamental Reaction Pathways of the Malonate Framework

The malonic ester synthesis is a classic and versatile method in organic chemistry for the preparation of substituted carboxylic acids. wikipedia.org Diethyl acetamido(4-methylbenzyl)malonate, as a substituted diethyl acetamidomalonate, is an ideal substrate for these transformations, which typically involve a three-step process: deprotonation, alkylation, and finally, hydrolysis and decarboxylation. wikipedia.orgmasterorganicchemistry.com

Deprotonation and Carbanion Formation at the Malonate Methylene (B1212753) Group

The carbon atom situated between the two carbonyl groups of the ester functions in a malonate derivative is known as the α-carbon. The hydrogen atom attached to this carbon in diethyl acetamido(4-methylbenzyl)malonate is significantly acidic. This increased acidity is due to the electron-withdrawing inductive effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base.

When treated with a suitable base, such as sodium ethoxide, the α-hydrogen is readily abstracted, leading to the formation of a resonance-stabilized carbanion, often referred to as an enolate. masterorganicchemistry.com The negative charge of this enolate is delocalized over the α-carbon and the oxygen atoms of both carbonyl groups, which accounts for its stability and its utility as a potent nucleophile in subsequent reactions.

Nucleophilic Addition and Alkylation Mechanisms

The enolate generated from diethyl acetamido(4-methylbenzyl)malonate is a strong nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.com A primary application is its reaction with alkyl halides in a nucleophilic substitution reaction (typically SN2). This step allows for the introduction of a second alkyl group at the α-carbon, leading to the formation of a disubstituted malonic ester. The successful synthesis of α,α-dialkylated amino acids often relies on this sequential alkylation of the malonate precursor. acs.org

Furthermore, this nucleophilic carbanion can undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds. This 1,4-addition pathway is a powerful tool for constructing more complex carbon skeletons. The reaction involves the attack of the enolate on the β-carbon of the unsaturated system, creating a new carbon-carbon bond and a new enolate, which is subsequently protonated.

Subsequent Hydrolysis and Decarboxylation Mechanisms

Following alkylation, the resulting disubstituted diethyl acetamidomalonate can be converted into a target amino acid through a two-step sequence of hydrolysis and decarboxylation. wikipedia.org

First, the two ester groups are hydrolyzed to carboxylic acids. This is typically achieved under acidic conditions (e.g., aqueous acid with heating) or through saponification with a strong base followed by acidification. masterorganicchemistry.com This process yields a substituted acetamidomalonic acid.

The resulting malonic acid derivative, which has two carboxylic acid groups attached to the same carbon atom, is thermally unstable. nih.gov Upon heating, it readily undergoes decarboxylation, a reaction in which one of the carboxyl groups is eliminated as carbon dioxide. beilstein-journals.org This process is facilitated by the formation of a cyclic transition state. The final product after hydrolysis of the acetamido group is an α-amino acid, in this case, a derivative of 4-methylphenylalanine with an additional substituent introduced in the alkylation step.

Stereoselective and Asymmetric Synthesis Methodologies

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. When the α-carbon of the malonate is disubstituted, it becomes a chiral center. Therefore, controlling the stereochemistry during the synthesis of compounds like diethyl acetamido(4-methylbenzyl)malonate and its derivatives is a critical challenge. Asymmetric synthesis strategies are employed to selectively produce one enantiomer over the other.

Chiral Catalysis in Malonate Conjugate Additions

Asymmetric catalysis provides an elegant approach to control stereochemistry. In the context of malonate chemistry, chiral catalysts are extensively used in conjugate addition reactions to generate products with high enantiomeric excess. These catalysts, often based on chiral metal complexes or organocatalysts, create a chiral environment around the reactants, directing the nucleophilic attack of the malonate enolate to one face of the Michael acceptor.

For instance, carbohydrate-based crown ethers have been explored as phase-transfer catalysts for the Michael addition of diethyl acetamidomalonate to substrates like β-nitrostyrene, demonstrating the influence of catalyst structure on enantioselectivity. mdpi.com The development of efficient chiral catalysts allows for the construction of stereogenic centers with high precision.

| Catalyst Type | Reaction | Enantiomeric Excess (ee) | Reference |

| Chiral Crown Ethers | Michael addition of diethyl acetamidomalonate | Up to 99% | mdpi.com |

| Molybdenum Complexes | Asymmetric allylic alkylation | High | nih.gov |

| Co(II)-metalloradical system | Asymmetric C-H alkylation | Excellent | usf.edu |

Application of Chiral Auxiliaries in Alkylation

Another powerful strategy for stereochemical control is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered.

In the synthesis of α-alkylated amino acids, a chiral auxiliary can be incorporated into the malonate framework. The steric and electronic properties of the auxiliary then guide the approach of the electrophile (e.g., 4-methylbenzyl bromide) to the enolate, favoring the formation of one diastereomer over the other. This diastereoselective alkylation establishes the desired stereocenter. Subsequent removal of the auxiliary yields the enantiomerically enriched product. The diastereoselective alkylation of enolates derived from oxazolopiperidones, for example, is heavily influenced by the stereochemistry of substituents on the chiral auxiliary framework. nih.gov Phase-transfer catalysis using chiral catalysts derived from cinchona alkaloids has also proven highly effective for the enantioselective alkylation of malonate derivatives, yielding products with high enantioselectivities. frontiersin.orgnih.govresearchgate.net

| Method | Substrate | Catalyst/Auxiliary | Key Outcome | Reference |

| Phase-Transfer Catalysis | α-monosubstituted malonic diester | N-(9-anthracenylmethyl)cinchoninium chloride | High yield and enantioselectivity for α,α-disubstituted products | acs.org |

| Phase-Transfer Catalysis | 2,2-diphenylethyl tert-butyl α-methylmalonates | (S,S)-3,4,5-trifluorophenyl-NAS bromide | Chiral α-methyl-α-alkylmalonates in up to 98% ee | frontiersin.orgnih.gov |

| Tandem Alkylation/π-Allylation | α-iminoesters | Chiral phosphine (B1218219) ligands | Enantioenriched α-allyl-α-aryl α-amino acids | nih.govacs.org |

Enantioselective Approaches for α-Amino Acid Precursors

The synthesis of enantiomerically pure α-amino acids is of paramount importance in pharmaceutical and biological sciences. Diethyl acetamido(4-methylbenzyl)malonate serves as a key prochiral precursor for the synthesis of 4-methylphenylalanine, a non-proteinogenic amino acid. The central challenge lies in controlling the stereochemistry at the α-carbon during the alkylation step or in a subsequent resolution step. Various strategies have been developed to achieve this, primarily focusing on the use of chiral catalysts, chiral auxiliaries, and enzymatic methods. These approaches aim to introduce a bias in the formation of one enantiomer over the other, leading to an enantiomeric excess (ee) of the desired product.

Chiral Phase-Transfer Catalysis

One of the most effective methods for the enantioselective alkylation of malonate derivatives is through phase-transfer catalysis (PTC). This technique involves the use of a chiral catalyst, typically a quaternary ammonium (B1175870) salt derived from cinchona alkaloids, to facilitate the transfer of the enolate of the malonate from an aqueous or solid phase to an organic phase where the reaction with the alkylating agent occurs. The chiral environment provided by the catalyst directs the approach of the electrophile, resulting in the preferential formation of one enantiomer.

In the context of synthesizing a precursor for 4-methylphenylalanine, diethyl acetamidomalonate would be deprotonated with a base, and the resulting enolate would be alkylated with 4-methylbenzyl bromide in the presence of a chiral phase-transfer catalyst. Research on analogous systems, such as the asymmetric α-alkylation of a glycine (B1666218) Schiff base with substituted benzyl (B1604629) bromides, has demonstrated the efficacy of this approach. nih.gov Catalysts like O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide have been shown to provide high yields and excellent enantioselectivities. nih.gov

The success of this method is highly dependent on the structure of the catalyst, the solvent system, the base, and the reaction temperature. Optimization of these parameters is crucial for achieving high enantiomeric excess.

Table 1: Representative Results for Enantioselective Alkylation of Glycine Schiff Base using Chiral Phase-Transfer Catalysis

| Catalyst | Electrophile | Solvent | Base | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Benzyl bromide | CH2Cl2 | 50% aq. KOH | 95 | 92 (S) | nih.gov |

| O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | 4-Chlorobenzyl bromide | CH2Cl2 | 50% aq. KOH | 96 | 94 (S) | nih.gov |

| O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | 4-Methoxybenzyl bromide | CH2Cl2 | 50% aq. KOH | 93 | 91 (S) | nih.gov |

Chiral Auxiliary-Mediated Synthesis

Another established strategy for asymmetric synthesis involves the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. wikipedia.org

For the synthesis of an enantiomerically enriched precursor of 4-methylphenylalanine, diethyl acetamidomalonate could be modified by replacing one of the ethyl ester groups with a chiral alcohol, such as (-)-menthol or a derivative of Evans' oxazolidinones. wikipedia.org This creates a chiral substrate. Deprotonation of this modified malonate followed by alkylation with 4-methylbenzyl bromide would lead to the formation of two diastereomers. The steric hindrance imposed by the chiral auxiliary would favor the formation of one diastereomer over the other. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched diethyl acetamido(4-methylbenzyl)malonate.

The diastereoselectivity of this process is influenced by the nature of the chiral auxiliary, the reaction conditions, and the substrate itself.

Enzymatic Resolution

Enzymatic methods offer a powerful and highly selective alternative for obtaining enantiomerically pure compounds. In the context of diethyl acetamido(4-methylbenzyl)malonate, an enzymatic resolution could be employed on the racemic mixture of the final product or an intermediate. Hydrolases, such as lipases and proteases, are commonly used for the kinetic resolution of racemic esters. rsc.org

For instance, the racemic diethyl acetamido(4-methylbenzyl)malonate could be subjected to hydrolysis by a lipase. The enzyme would selectively hydrolyze one of the enantiomers to the corresponding monoester, leaving the other enantiomer unreacted. The resulting mixture of the unreacted diester and the monoester can then be separated. The choice of enzyme and reaction conditions (e.g., pH, temperature, solvent) is critical for achieving high enantioselectivity and conversion.

Recent advances in protein engineering and metagenomic approaches have expanded the toolbox of available enzymes with improved catalytic properties for the asymmetric synthesis of D-phenylalanines and other non-natural amino acids. nih.govresearchgate.net These engineered biocatalysts can offer high atom economy and operate under mild conditions. nih.govresearchgate.net

Table 2: Potential Enzymatic Resolution of Racemic Diethyl Acetamido(4-methylbenzyl)malonate

| Enzyme | Reaction Type | Product 1 (ee) | Product 2 (ee) | Potential Outcome |

|---|---|---|---|---|

| Lipase | Enantioselective hydrolysis | (R)-monoester (>95%) | (S)-diester (>95%) | Separation of enantiomers |

| Amidase | Enantioselective hydrolysis | (R)-amino acid (>95%) | (S)-amide (>95%) | Direct formation of amino acid |

Structural Modifications and Synthesis of Diethyl Acetamido 4 Methylbenzyl Malonate Analogues

Synthesis of Variously Substituted Diethyl Acetamido(arylalkyl)malonates

The primary method for synthesizing Diethyl acetamido(4-methylbenzyl)malonate and its analogues is the malonic ester synthesis. This classic approach involves the alkylation of diethyl acetamidomalonate, which acts as a synthetic equivalent of a protected glycine (B1666218) anion. wikipedia.org The process begins with the deprotonation of the acidic α-carbon of diethyl acetamidomalonate using a suitable base, typically sodium ethoxide (NaOEt), to form a nucleophilic enolate. This enolate is then reacted with a substituted benzyl (B1604629) halide, such as 4-methylbenzyl chloride, in a nucleophilic substitution reaction to introduce the desired arylalkyl group. wikipedia.org Subsequent hydrolysis of the ester and amide groups, followed by decarboxylation upon heating in an acidic solution, yields the final α-amino acid. chegg.com

This methodology is highly adaptable and allows for the introduction of a wide array of substituents on the aromatic ring of the benzyl group, enabling the creation of a diverse library of non-natural amino acids. wikipedia.org

Exploration of Halogenated Benzyl Derivatives (e.g., 2-chloro-4-methylbenzyl)

To explore the impact of halogen substitution, analogues of Diethyl acetamido(4-methylbenzyl)malonate can be synthesized using halogenated benzyl halides. For instance, the synthesis of Diethyl acetamido(2-chloro-4-methylbenzyl)malonate follows the general alkylation procedure. Diethyl acetamidomalonate is treated with a base like sodium ethoxide to generate the enolate, which is then reacted with 2-chloro-4-methylbenzyl chloride.

The introduction of halogens, such as chlorine, can significantly alter the electronic properties and lipophilicity of the resulting amino acid, which can be useful in modulating biological activity or for use as synthetic handles in further reactions like cross-coupling. bohrium.comnih.gov The synthesis of various halogenated phenylalanine analogues has been a subject of interest for their potential pharmaceutical applications. beilstein-journals.org

Table 1: Synthesis of Halogenated Diethyl Acetamido(arylalkyl)malonates

| Starting Malonate | Benzyl Halide | Base | Product |

|---|---|---|---|

| Diethyl acetamidomalonate | 2-chloro-4-methylbenzyl chloride | NaOEt | Diethyl acetamido(2-chloro-4-methylbenzyl)malonate |

| Diethyl acetamidomalonate | 4-bromobenzyl bromide | K₂CO₃/KI | Diethyl acetamido(4-bromobenzyl)malonate |

Synthesis of Analogues Bearing Methoxy and Trifluoromethyl Groups on the Aromatic Ring

Analogues featuring electron-donating (methoxy) or electron-withdrawing (trifluoromethyl) groups can also be readily prepared. The synthesis of Diethyl acetamido(4-methoxybenzyl)malonate or Diethyl acetamido(4-trifluoromethylbenzyl)malonate is achieved by alkylating diethyl acetamidomalonate with the corresponding substituted benzyl halide (e.g., 4-methoxybenzyl chloride or 4-(trifluoromethyl)benzyl chloride). lookchem.com These substitutions are used to probe electronic effects on molecular interactions and to enhance metabolic stability or binding affinity of peptides incorporating these amino acids.

Table 2: Synthesis of Methoxy and Trifluoromethyl Substituted Analogues

| Starting Malonate | Benzyl Halide | Base | Product |

|---|---|---|---|

| Diethyl acetamidomalonate | 4-methoxybenzyl chloride | NaOEt | Diethyl acetamido(4-methoxybenzyl)malonate |

| Diethyl acetamidomalonate | 4-(Trifluoromethyl)benzyl chloride | KOtBu | Diethyl acetamido(4-(trifluoromethyl)benzyl)malonate |

N-Alkylation and other Derivatization Strategies of the Acetamido Moiety

Beyond modifications to the benzyl group, the acetamido moiety itself can be derivatized. N-alkylation of the amide nitrogen provides a route to N-alkylated amino acids, which are prevalent in many natural products. researchgate.net An efficient method for N-alkylation of diethyl acetamidomalonate involves using a strong base such as sodium hydride (NaH) to deprotonate the amide, followed by reaction with an alkyl halide (e.g., methyl iodide or allyl bromide). researchgate.netnih.gov This two-step process, involving initial C-alkylation followed by N-alkylation, allows for the synthesis of complex and sterically hindered amino acid derivatives. researchgate.net These N-methylated amino acids are of significant interest as they can improve the pharmacokinetic properties of peptide-based drugs. nih.govnih.gov

Cyclization and Ring-Closing Metathesis (RCM) for Cyclic Amino Acid Derivatives

To create conformationally constrained amino acid derivatives, cyclization strategies are employed. Ring-Closing Metathesis (RCM) is a powerful technique for this purpose. wikipedia.org The synthesis of a suitable precursor for RCM starts with the N-alkylation and/or C-alkylation of diethyl acetamidomalonate with substrates containing terminal alkenes, such as allyl bromide. researchgate.net For example, the synthesis of diethyl N-allyl-acetamido(allyl)malonate creates a diene that is primed for cyclization. pitt.edu

This diene, when treated with a ruthenium-based catalyst like the Grubbs catalyst, undergoes an intramolecular metathesis reaction, forming a cyclic alkene and releasing ethylene (B1197577) gas as a byproduct. wikipedia.orgresearchgate.net This method allows for the creation of various ring sizes, typically 5- to 7-membered rings, leading to novel cyclic amino acid scaffolds. wikipedia.orgnih.gov

Table 3: RCM for Cyclic Amino Acid Precursors

| Substrate | Catalyst | Product | Ring Size |

|---|---|---|---|

| Diethyl N-allyl-acetamido(allyl)malonate | Grubbs II Catalyst | Diethyl 2-acetamido-2,5-dihydro-1H-pyrrole-1,1(3H)-dicarboxylate | 5 |

Formation of Spiroheterocycles and Fused Ring Systems from Halogenated Malonates

The versatility of substituted malonates extends to the synthesis of complex polycyclic systems like spiroheterocycles and fused rings. Starting from a halogenated malonate derivative, intramolecular cyclization can be induced. For instance, a derivative of Diethyl acetamido(4-methylbenzyl)malonate could be further functionalized to contain a nucleophilic group (e.g., a hydroxyl or amine on a side chain) and a halogen on another part of the molecule.

Upon treatment with a base, an intramolecular nucleophilic substitution can occur, leading to the formation of a new ring. This strategy is a key method for constructing spiro compounds, where two rings share a single carbon atom. researchgate.net The synthesis of spiroheterocycles is of significant interest in medicinal chemistry due to their rigid three-dimensional structures. beilstein-journals.org While direct examples starting from Diethyl acetamido(4-methylbenzyl)malonate are specific, the general principles of using malonate derivatives for constructing such complex architectures are well-established in organic synthesis. researchgate.netbeilstein-journals.org

Applications of Diethyl Acetamido 4 Methylbenzyl Malonate in Organic Synthesis and Medicinal Chemistry

Precursor in α-Amino Acid Synthesis

The acetamidomalonate framework is a cornerstone in the laboratory preparation of α-amino acids. The synthesis leverages the reactivity of the α-carbon, which is positioned between two ester groups, making it acidic and easy to deprotonate. This allows for the introduction of various side chains, leading to a diverse range of target amino acids.

Preparation of Racemic α-Amino Acids

The classical approach to synthesizing α-amino acids using this class of compounds is a variation of the malonic ester synthesis, which reliably produces a racemic mixture (an equal mixture of both enantiomers) of the target amino acid. google.com The general three-step process begins with the deprotonation of the parent compound, diethyl acetamidomalonate, followed by alkylation, and finally, hydrolysis and decarboxylation. google.com

To obtain the specific compound Diethyl acetamido(4-methylbenzyl)malonate, one would start with diethyl acetamidomalonate and alkylate it using 4-methylbenzyl halide. This alkylated product is then subjected to harsh acidic or basic conditions. This treatment hydrolyzes both the ester groups and the acetamido group, yielding an aminomalonic acid derivative. google.com Upon heating, this intermediate readily undergoes decarboxylation, losing one of the carboxylic acid groups as carbon dioxide to yield the final racemic α-amino acid, in this case, 4-methylphenylalanine. google.comnih.gov

Table 1: Key Steps in Racemic α-Amino Acid Synthesis

| Step | Description | Reagents | Intermediate/Product |

| 1. Deprotonation | A strong base removes the acidic proton from the α-carbon of diethyl acetamidomalonate to form a nucleophilic enolate. | Sodium ethoxide (NaOEt) | Enolate ion |

| 2. Alkylation | The enolate attacks an alkyl halide (e.g., 4-methylbenzyl chloride) in a nucleophilic substitution reaction (SN2). | Alkyl halide (R-X) | Diethyl acetamido(alkyl)malonate |

| 3. Hydrolysis & Decarboxylation | Acid- or base-catalyzed hydrolysis of the ester and amide groups, followed by heating to induce decarboxylation. | Aqueous acid (e.g., HCl) and heat | Racemic α-amino acid |

Synthesis of Non-Natural and Stereochemically Defined α-Amino Acids

The flexibility of the acetamidomalonate synthesis route makes it exceptionally useful for creating non-natural α-amino acids. google.com By choosing different alkylating agents in the second step of the synthesis, a vast array of side chains can be introduced, including those with heterocyclic or other functional groups not found in naturally occurring amino acids. google.comresearchgate.net For instance, alkylation with substituted benzyl (B1604629) halides or other complex electrophiles allows for the generation of novel amino acid structures for research and pharmaceutical development. researchgate.net

While the standard synthesis yields a racemic mixture, methods exist to produce stereochemically defined (enantiomerically pure) α-amino acids. One common strategy is enzymatic resolution. nih.gov In this approach, the racemic N-acylamino acid ethyl ester, an intermediate in the synthesis, is treated with an enzyme like chymotrypsin (B1334515) or subtilisin. These enzymes selectively hydrolyze the ester group of one enantiomer (typically the L-form), allowing the L-acylamino acid and the unreacted D-acylamino acid ester to be separated. nih.gov

Incorporation into Modified Peptides and Proteins

The non-natural amino acids synthesized from diethyl acetamido(4-methylbenzyl)malonate and its analogs are valuable building blocks for creating modified peptides and proteins. nih.gov Once the desired non-natural amino acid is prepared and appropriately protected, it can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. The introduction of these unique residues can enhance peptide stability, modify biological activity, or serve as probes to study protein structure and function.

Role as an Intermediate in Complex Molecule and Pharmaceutical Synthesis

The structural features of diethyl acetamidomalonate derivatives make them key intermediates in the multi-step synthesis of various pharmaceuticals. The ability to introduce a protected amino group and two carboxylate equivalents onto a molecular scaffold is a powerful synthetic tool.

Key Intermediate in Fingolimod Synthesis Pathways

Diethyl acetamidomalonate is a widely cited starting material in several synthetic routes for Fingolimod (FTY720), an immunomodulating drug used in the treatment of multiple sclerosis. google.com In these pathways, the core strategy involves the alkylation of diethyl acetamidomalonate with a lipophilic side chain characteristic of Fingolimod.

A common approach involves reacting diethyl acetamidomalonate with a 4-octylphenethyl halide or a related electrophile. This step produces an intermediate, diethyl 2-acetamido-2-(4-octylphenethyl)malonate, which is structurally analogous to diethyl acetamido(4-methylbenzyl)malonate. This key intermediate then undergoes further transformations, primarily the reduction of the two ester groups to hydroxyl groups (using a reducing agent like lithium aluminum hydride or sodium borohydride), to form the 2-amino-1,3-propanediol (B45262) "head group" of the Fingolimod molecule. Subsequent deprotection of the amino group yields the final drug.

Table 2: General Role in Fingolimod Synthesis

| Step | Reactant 1 | Reactant 2 | Key Intermediate Formed | Subsequent Transformation |

| Alkylation | Diethyl acetamidomalonate | 1-(2-bromoethyl)-4-octylbenzene or similar | Diethyl 2-acetamido-2-(4-octylphenethyl)malonate | Reduction of esters to diol |

| Michael Addition | Diethyl acetamidomalonate | 4-octanoylstyrene | Diethyl 2-acetamido-2-(2-(4-octanoylphenyl)ethyl)malonate | Reduction of ketone and esters |

Building Block for Chiral Kynurenine (B1673888) Compounds

Diethyl acetamidomalonate also serves as a crucial building block in the synthesis of chiral kynurenine compounds. google.com Kynurenines are metabolites of tryptophan and are of significant interest in neuroscience and pharmacology. A patented method for preparing chiral L-4-chlorokynurenine demonstrates the utility of this reagent. The synthesis involves first preparing an acylated aniline (B41778) derivative, which is then alkylated with acetamido diethyl malonate. google.com This alkylation step introduces the core structure that will become the amino acid portion of the kynurenine. The resulting diethyl ester compound is subsequently decarboxylated to afford an acylated kynurenine. The final step to achieve a stereochemically defined product involves an enzymatic resolution using an acylase, which selectively processes one enantiomer to yield the desired chiral kynurenine compound. google.com

Utility in the Synthesis of Other Bioactive Molecules

Diethyl acetamido(4-methylbenzyl)malonate serves as a crucial intermediate in the multi-step chemical synthesis of specific, biologically active amino acids. Its structure is particularly suited for introducing a 4-methylbenzyl group into a molecule, which is a key step in forming non-proteinogenic amino acids like 4-methyl-DL-phenylalanine.

The primary application of Diethyl acetamido(4-methylbenzyl)malonate is as a direct precursor in the synthesis of methyl-substituted phenylalanine derivatives. lookchem.com This process leverages the principles of malonic ester synthesis, a well-established method for preparing amino acids. wikipedia.org The synthesis involves the alkylation of diethyl acetamidomalonate, followed by hydrolysis and decarboxylation to yield the target amino acid. lookchem.comwikipedia.org

In a typical procedure, sodium diethyl acetamidomalonate is reacted with a 4-methylbenzyl halide, such as 4-methylbenzyl bromide or 4-methylbenzyl chloride. lookchem.com This nucleophilic substitution reaction forms Diethyl acetamido(4-methylbenzyl)malonate. The subsequent steps involve the hydrolysis of both the ester and amide groups, followed by decarboxylation, which removes one of the carboxyl groups to produce the final racemic amino acid, 4-methyl-DL-phenylalanine. lookchem.com

The resulting compound, 4-methyl-DL-phenylalanine, has demonstrated biological activity. Research has shown that it can act as a phenylalanine antagonist in E. coli. lookchem.com Furthermore, early studies indicated that 4-methylphenylalanine can inhibit the enzyme DOPA decarboxylase. lookchem.com

The synthetic pathway is summarized in the table below:

| Step | Reactants | Product | Purpose |

| 1 | Sodium diethyl acetamidomalonate, 4-Methylbenzyl bromide (or chloride) | Diethyl acetamido(4-methylbenzyl)malonate | Alkylation to introduce the 4-methylbenzyl side chain. lookchem.com |

| 2 | Diethyl acetamido(4-methylbenzyl)malonate, Acid/Base and Heat | 4-Methyl-DL-phenylalanine | Hydrolysis of ester and amide groups, followed by decarboxylation to form the final amino acid. lookchem.com |

Computational and Theoretical Investigations of Diethyl Acetamidomalonate Systems

Quantum Chemical Studies on Tautomerism and Conformational Analysis of Malonates

Quantum chemical calculations are instrumental in exploring the structural and energetic properties of molecules like diethyl acetamidomalonate. These methods can predict the most stable arrangements of atoms and the energy differences between various forms of a molecule.

Tautomerism is a key area of investigation for compounds with carbonyl groups. Diethyl acetamidomalonate can theoretically exist in keto-enol forms. Quantum chemical calculations, often employing Density Functional Theory (DFT), can determine the relative stability of these tautomers. Studies on similar systems, such as acetoacetyl fluoride, have shown that the environment plays a significant role; the enol form can be predominant in the gas phase, while the keto form is favored in the liquid phase. rsc.orgfrontiersin.org For aroylhydrazones, which also exhibit keto-enol tautomerism, calculations have indicated that the keto form is more stable in solution, with a tautomerization energy of a few kcal/mol. frontiersin.org The choice of solvent can also shift the equilibrium, with more polar solvents typically favoring the more polar tautomer. frontiersin.org

Conformational analysis, another critical aspect, investigates the different spatial arrangements of a molecule that arise from the rotation around single bonds. For flexible molecules like diethyl acetamidomalonate derivatives, understanding their conformational preferences is vital as it can influence their reactivity and biological activity. emory.edu Computational methods can map the potential energy surface to identify low-energy conformers and the barriers between them. mdpi.com For instance, studies on short azapeptides have used DFT to identify stable conformations stabilized by intramolecular hydrogen bonds, such as C10 pseudocycles. mdpi.com A similar approach can be applied to diethyl acetamido(4-methylbenzyl)malonate to understand how the bulky 4-methylbenzyl group influences the orientation of the ester and acetamido groups.

| Computational Method | System Studied | Key Finding |

| DFT | Acetoacetyl fluoride | Enol form is more stable in the gas phase, while the keto form is favored in the liquid phase. rsc.org |

| Quantum Chemical Calculations | Aroylhydrazones | The keto form is more stable in a methanol (B129727) solution. frontiersin.org |

| DFT | Short Azapeptides | Stable conformations are often stabilized by intramolecular hydrogen bonds, forming structures like C10 pseudocycles. mdpi.com |

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of organic reactions. mdpi.com It allows chemists to map out the entire reaction pathway, identifying reactants, transition states, intermediates, and products, and calculating their relative energies. mdpi.comosti.gov This information is invaluable for understanding how a reaction proceeds and for predicting how changes in reactants or conditions will affect the outcome.

For reactions involving diethyl acetamido(4-methylbenzyl)malonate, such as the crucial C-alkylation step in amino acid synthesis, DFT can elucidate the reaction mechanism. wikipedia.org The process typically involves deprotonation of the central carbon atom to form an enolate, followed by nucleophilic attack on an alkyl halide. DFT calculations can model this S\N2 reaction, determining the activation energy (the energy barrier that must be overcome for the reaction to occur) and the geometry of the transition state.

For example, in cycloaddition reactions, DFT has been used to compare different possible pathways, such as concerted versus stepwise mechanisms. pku.edu.cnresearchgate.net By calculating the activation free energies for each potential route, researchers can determine the most favorable pathway. pku.edu.cn For a hypothetical alkylation of diethyl acetamidomalonate, DFT could be used to calculate the energy profile, as shown in the table below, providing insight into the reaction's feasibility and kinetics.

| Reaction Step | Description | Example Calculated Activation Energy (kcal/mol) |

| Deprotonation | Removal of the acidic proton from the α-carbon by a base. | 5-10 |

| C-Alkylation (S\N2) | Nucleophilic attack of the malonate enolate on an alkyl halide. | 15-25 |

| Hydrolysis & Decarboxylation | Subsequent steps to form the final amino acid product. | Varies depending on conditions. |

Note: The activation energies presented are hypothetical examples for illustrative purposes and would vary depending on the specific reactants, base, and solvent used.

Molecular Modeling and Docking Studies for Substrate-Catalyst Interactions

Molecular modeling and docking are computational techniques used to predict how a substrate (like diethyl acetamido(4-methylbenzyl)malonate) and a catalyst bind to one another. nih.gov This is particularly important in asymmetric catalysis, where a chiral catalyst is used to produce a specific enantiomer of a product.

Docking simulations place the substrate molecule into the active site of the catalyst in various orientations and conformations, calculating a "docking score" or binding affinity for each pose. nih.govjetir.org A lower score typically indicates a more favorable binding interaction. These studies can reveal the key interactions—such as hydrogen bonds, electrostatic interactions, or van der Waals forces—that stabilize the substrate-catalyst complex. nih.govresearchgate.net

In the context of synthesizing chiral amino acids from diethyl acetamidomalonate derivatives, phase-transfer catalysts are often employed. frontiersin.org Molecular docking could be used to model the interaction between the malonate substrate and the chiral phase-transfer catalyst. For example, it could help explain why a particular catalyst leads to high enantioselectivity by showing that one transition state (leading to the desired enantiomer) is significantly more stable than the other. frontiersin.org The results of such studies can guide the design of new, more efficient, and selective catalysts.

| Molecule/System | Target | Docking Score/Binding Affinity (Example) | Key Interactions Observed |

| Diethyl Phthalate | BCl-2 protein | -46.78 (Fitness Score) | Not specified. jetir.org |

| Synthesized Thiazolidine Derivatives | E. coli MurB | Not specified. | Hydrogen bonds with Tyr157, Lys261, and Ser228. mdpi.com |

| Malonyl-CoA | Malonyltransferase (CtMaT1) | Not specified. | Hydrogen bonds with R40, G381, and D300. nih.gov |

Note: The docking scores are presented as found in the source material and may represent different scoring functions.

Emerging Research Trends and Future Perspectives

Development of Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of Diethyl acetamido(4-methylbenzyl)malonate involves the alkylation of diethyl acetamidomalonate with 4-methylbenzyl halide, often using strong bases like sodium ethoxide in ethanol. While effective, this method presents environmental and safety challenges, including the use of volatile organic solvents and stoichiometric amounts of strong bases. Current research is pivoting towards greener alternatives that align with the principles of sustainable chemistry.

Key trends include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.net This technique, when applied to phase-transfer catalyzed benzylation of malonic esters, has shown significant rate enhancements. researchgate.net

Green Solvents: Efforts are underway to replace hazardous solvents. Studies on related reactions have explored replacing solvents like dichloromethane (B109758) with more benign alternatives such as ethyl acetate (B1210297) or conducting reactions in water using phase-transfer catalysts. google.comrsc.org

Recyclable Catalysts: The use of heterogeneous or recyclable catalysts minimizes waste. Solid acid catalysts, for instance, have been employed in reactions involving diethyl malonate, offering advantages in separation and reusability. isaacpub.orgresearchgate.net

| Parameter | Traditional Synthesis | Sustainable Approach | Anticipated Benefit |

|---|---|---|---|

| Energy Source | Conventional heating (oil bath) | Microwave irradiation | Reduced reaction time, lower energy use. researchgate.net |

| Solvent | Ethanol, Dichloromethane | Water, Ethyl Acetate, or solvent-free | Reduced VOC emissions, lower toxicity. rsc.org |

| Catalyst/Base | Sodium Ethoxide (stoichiometric) | Phase-Transfer Catalyst (catalytic), Recyclable Solid Base | Reduced waste, easier product purification. google.com |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Yield

The efficiency of synthesizing Diethyl acetamido(4-methylbenzyl)malonate is highly dependent on the catalytic system employed. Beyond improving yield, modern catalysts are designed to offer greater control over the reaction, minimizing side products. The classic malonic ester synthesis can be prone to dialkylation, a challenge that advanced catalytic systems aim to overcome.

Future research directions in this area include:

Phase-Transfer Catalysis (PTC): PTC, using catalysts like tetrabutylammonium (B224687) bromide, facilitates the reaction between the water-soluble base and the organic-soluble malonate ester, often leading to higher yields and cleaner reactions under milder conditions. researchgate.netgoogle.com

Copper-Based Catalysts: Copper salts, particularly cuprous iodide, have proven effective in coupling reactions involving malonate derivatives. google.com Patents have disclosed methods using copper catalysts for synthesizing the DEAM precursor itself, suggesting their potential applicability in subsequent alkylation steps. google.com

Solid-Supported Catalysts: Immobilizing catalysts on solid supports, such as modified zirconia or silica, offers significant advantages. researchgate.net These systems exhibit high activity and can be easily recovered and reused, making the process more economical and environmentally friendly. For instance, sulfated zirconia has been shown to be a highly effective solid acid catalyst in transesterification reactions of diethyl malonate, indicating its potential for other malonate transformations. researchgate.net

| Catalytic System | Example Catalyst | Key Advantages | Reference Reaction |

|---|---|---|---|

| Phase-Transfer Catalysis | Tetrabutylammonium bromide (TBAB) | Mild conditions, high yields, compatibility with aqueous systems. google.com | Alkylation of DEAM |

| Transition Metal Catalysis | Cuprous Iodide (CuI) | High efficiency in C-C bond formation, potential for novel reaction pathways. google.com | Aryl-malonate coupling. google.com |

| Heterogeneous Catalysis | Sulfated Zirconia (SZ) | Reusability, reduced waste, ease of separation. researchgate.net | Transesterification of diethyl malonate. researchgate.net |

Expansion of Applications in Chemical Biology and Drug Discovery

Diethyl acetamido(4-methylbenzyl)malonate serves as a key intermediate for synthesizing 4-methyl-L-phenylalanine, an unnatural amino acid. The incorporation of such modified amino acids into peptides and proteins is a powerful tool in chemical biology and drug discovery.

Future applications are expected to expand in several areas:

Peptide Modification: Introducing 4-methylphenylalanine can alter the conformation, stability, and biological activity of peptides. The methyl group provides a subtle steric and electronic modification that can enhance binding to biological targets or increase resistance to enzymatic degradation.

Drug Development: Diethyl acetamidomalonate and its derivatives are fundamental precursors in the synthesis of various pharmaceuticals. A prominent example is the immunosuppressant Fingolimod, where the core structure is built via alkylation of DEAM. wikipedia.org This underscores the potential of Diethyl acetamido(4-methylbenzyl)malonate as a starting point for new therapeutic agents.

Biochemical Probes: As a precursor to a uniquely tagged amino acid, this compound can be used to create biochemical probes for studying enzyme mechanisms and protein-protein interactions. medchemexpress.com

| Alkylated DEAM Derivative | Resulting Amino Acid | Application Area |

|---|---|---|

| Diethyl acetamido(benzyl)malonate | Phenylalanine | Peptide synthesis, metabolic studies. wikipedia.org |

| Diethyl acetamido(4-methylbenzyl)malonate | 4-Methylphenylalanine | Enhancing peptide stability, drug design. |

| (Specific alkylated DEAM) | Fingolimod (drug molecule) | Immunosuppressive therapy for multiple sclerosis. wikipedia.org |

Advanced Strategies for Precision Stereocontrol in Complex Molecular Architectures

The biological activity of chiral molecules, including amino acids, is often exclusive to a single enantiomer. The standard synthesis of Diethyl acetamido(4-methylbenzyl)malonate produces a racemic mixture, meaning it contains equal amounts of both stereoisomers. A significant frontier in its synthesis is the development of methods for stereocontrol to produce a single, desired enantiomer.

Emerging strategies to achieve this include:

Asymmetric Catalysis: This involves using a chiral catalyst to direct the reaction towards the formation of one enantiomer over the other. Chiral phase-transfer catalysts, derived from cinchona alkaloids or other chiral scaffolds, are a promising avenue.

Chiral Auxiliaries: This strategy involves temporarily attaching a chiral group to the DEAM molecule to guide the alkylation reaction, followed by its removal.

Organocatalysis: Chiral organocatalysts, such as carbohydrate-based crown ethers, have demonstrated high enantioselectivity in related C-C bond-forming reactions like the Michael addition of DEAM to β-nitrostyrene. mdpi.com Adapting these systems to the alkylation with 4-methylbenzyl halides is a key area for future research, promising access to highly enantioenriched products crucial for pharmaceutical applications. mdpi.com

| Strategy | Description | Potential Outcome |

|---|---|---|

| Asymmetric Phase-Transfer Catalysis | Use of a chiral catalyst (e.g., derived from cinchona alkaloids) to create a chiral environment for the alkylation reaction. | Direct formation of enantioenriched Diethyl acetamido(4-methylbenzyl)malonate. |

| Chiral Organocatalysis | Employing small, metal-free chiral molecules (e.g., crown ethers) to induce asymmetry. mdpi.com | High enantiomeric excess under mild conditions. mdpi.com |

| Enzymatic Resolution | Using an enzyme to selectively react with one enantiomer of the racemic product, allowing for the separation of the other. | Access to enantiomerically pure material, though with a theoretical maximum yield of 50% for the desired enantiomer. |

Q & A

Basic: What synthetic routes are available for preparing diethyl acetamido(4-methylbenzyl)malonate, and what are the key intermediates?

Methodological Answer:

Diethyl acetamido(4-methylbenzyl)malonate is synthesized via alkylation of diethyl acetamidomalonate with 4-methylbenzyl bromide. The process involves:

Enolate Formation : Deprotonation of diethyl acetamidomalonate using a strong base (e.g., NaH) to generate the enolate ion .

Alkylation : Reaction of the enolate with 4-methylbenzyl bromide in anhydrous DMF or THF to form the alkylated product .

Purification : Column chromatography (e.g., silica gel with PE/EtOAc) isolates the target compound.

Key intermediates include diethyl acetamidomalonate (prepared from diethyl malonate and acetamide ) and the enolate intermediate.

Basic: How does the Claisen condensation mechanism apply to diethyl acetamido(4-methylbenzyl)malonate in β-ketoester synthesis?

Methodological Answer:

The Claisen condensation involves nucleophilic attack of the enolate ion (from diethyl acetamido(4-methylbenzyl)malonate) on a carbonyl electrophile (e.g., ester or ketone). Steps include:

Base-Induced Enolate Formation : The α-hydrogen is deprotonated, forming a resonance-stabilized enolate.

Nucleophilic Addition : The enolate attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Elimination : Loss of the leaving group (e.g., ethoxide) generates a β-ketoester.

The electron-withdrawing acetamido group enhances enolate stability, favoring regioselective alkylation .

Advanced: How can reaction conditions be optimized for the alkylation of diethyl acetamido(4-methylbenzyl)malonate to maximize yield and minimize side products?

Methodological Answer:

Optimization involves:

- Base Selection : NaH or LDA in anhydrous DMF maximizes enolate formation while minimizing hydrolysis .

- Temperature Control : Reactions at 0–25°C reduce unwanted side reactions (e.g., over-alkylation) .

- Solvent Choice : Polar aprotic solvents (DMF, THF) stabilize the enolate and enhance electrophile solubility.

- Stoichiometry : A 1:1.2 molar ratio of enolate to alkylating agent ensures complete conversion without excess reagent .

Validation via TLC or HPLC monitoring is critical .

Advanced: What factors influence the regioselectivity of diethyl acetamido(4-methylbenzyl)malonate in asymmetric synthesis?

Methodological Answer:

Regioselectivity is governed by:

- Steric Effects : The 4-methylbenzyl group directs electrophiles to the less hindered α-carbon of the malonate.

- Electronic Effects : The acetamido group withdraws electron density, polarizing the enolate and favoring nucleophilic attack at the β-position .

- Catalytic Systems : Chiral ligands (e.g., Schiff bases) or heterodinuclear rare earth metals (La/Yb) can induce enantioselectivity in ring-opening or decarboxylative reactions .

Advanced: How should researchers address contradictory data in the alkylation efficiency of diethyl acetamido(4-methylbenzyl)malonate under varying conditions?

Methodological Answer:

Contradictions (e.g., variable yields with NaH vs. KOH) require:

Systematic Screening : Compare bases (NaH, KOtBu), solvents (DMF vs. THF), and temperatures using design-of-experiment (DoE) protocols .

Mechanistic Analysis : Use NMR or IR to track intermediates and identify side reactions (e.g., hydrolysis or dimerization).

Computational Modeling : DFT calculations predict transition-state energies to rationalize reactivity trends .

For example, NaH in DMF may suppress hydrolysis compared to aqueous KOH, improving yield .

Advanced: What role does diethyl acetamido(4-methylbenzyl)malonate play in synthesizing bioactive heterocycles, such as naphthyridines?

Methodological Answer:

It serves as a precursor for heterocyclic scaffolds via:

Cyclization Reactions : Condensation with 3-aminopyridine and diethyl ethoxymethylenemalonate forms naphthyridine intermediates .

Decarboxylative Functionalization : Thermal or enzymatic decarboxylation (e.g., using aryl malonate decarboxylase) yields chiral carboxylic acids for drug candidates like Ivacaftor .

Peptide Modification : Incorporation into peptide backbones via Mitsunobu or SNAr reactions enhances metabolic stability .

Basic: What analytical techniques are essential for characterizing diethyl acetamido(4-methylbenzyl)malonate and its derivatives?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry and purity (e.g., acetamido proton at δ 2.0–2.2 ppm) .

- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry in asymmetric derivatives .

- HPLC : Quantifies enantiomeric excess in chiral products .

Advanced: How can researchers mitigate challenges in scaling up diethyl acetamido(4-methylbenzyl)malonate synthesis for preclinical studies?

Methodological Answer:

Scale-up challenges include:

- Exotherm Management : Use jacketed reactors with controlled cooling during enolate formation.

- Solvent Recovery : Implement distillation or membrane filtration for DMF recycling .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to ensure consistency .

- Byproduct Control : Optimize workup protocols (e.g., aqueous washes) to remove unreacted alkyl halides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.